Larotrectinib-d7 CAS number and physicochemical properties
Larotrectinib-d7 CAS number and physicochemical properties
An In-Depth Technical Guide to Larotrectinib-d7 for Advanced Research
Introduction: Precision in Oncology and Bioanalysis
Larotrectinib (marketed as Vitrakvi®) represents a paradigm shift in oncology, embodying the principles of precision medicine. It is a first-in-class, highly selective, and potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, and TRKC).[1][2] Unlike traditional chemotherapies, its efficacy is not tied to a specific cancer histology but rather to the presence of a specific genetic alteration—a neurotrophic tyrosine receptor kinase (NTRK) gene fusion.[3][4] These fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors, making Larotrectinib a "tissue-agnostic" therapeutic agent.[4]
The development and clinical application of such a targeted therapy necessitate robust, precise, and reliable bioanalytical methods to study its pharmacokinetics, pharmacodynamics, and metabolic fate. This is the critical role of Larotrectinib-d7, the deuterated stable isotope-labeled analog of the parent drug. This guide provides an in-depth technical overview of Larotrectinib-d7, its physicochemical properties, and its indispensable function as an internal standard in quantitative mass spectrometry, grounded in the molecular mechanism of its non-labeled counterpart.
PART 1: Core Physicochemical and Identification Data
Accurate identification and understanding of a compound's physical properties are foundational to all research applications, from preparing stock solutions to developing analytical methods.
Chemical Identity
-
Larotrectinib-d7 CAS Number : 2365076-71-5 [5]
Physicochemical Properties Profile
The following table summarizes the key physicochemical properties of Larotrectinib. The properties of Larotrectinib-d7 are identical, with the exception of a slightly higher molar mass due to the seven deuterium atoms. This mass difference is the cornerstone of its utility in mass spectrometry.
| Property | Data | Source(s) |
| IUPAC Name | (3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxypyrrolidine-1-carboxamide | [5][6] |
| Molecular Formula | C₂₁H₂₂F₂N₆O₂ | [5][6][7] |
| Molar Mass (Larotrectinib) | 428.44 g/mol | [4][5][6][7] |
| Molar Mass (Larotrectinib-d7) | Approx. 435.5 g/mol (Calculated) | |
| Appearance | Yellow powder | [4] |
| Solubility | pH-dependent. Very soluble at pH 1.0, freely soluble at pH 6.8.[8] Described as insoluble in water under neutral conditions.[4] | [4][8] |
| Melting Point | Data not publicly available. | [4] |
PART 2: The Scientific Rationale for Deuteration in Quantitative Bioanalysis
The primary application for Larotrectinib-d7 is as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding why a deuterated standard is superior to a structural analog is crucial for appreciating its role.
The Principle of Isotope Dilution Mass Spectrometry: The core challenge in bioanalysis is accounting for analyte loss during sample processing (e.g., extraction, protein precipitation) and variability in instrument response (e.g., ion suppression/enhancement in the mass spectrometer source). An ideal internal standard co-elutes with the analyte and experiences identical physical and chemical behavior throughout the entire analytical process.
Why Deuteration is the Gold Standard:
-
Near-Identical Physicochemical Properties: Deuterium is chemically almost identical to hydrogen. Substituting hydrogen with deuterium results in a molecule that has virtually the same polarity, solubility, and chromatographic retention time as the parent drug (the analyte). This ensures it tracks the analyte through every step of the workflow.
-
Distinct Mass-to-Charge Ratio (m/z): While chemically identical, the addition of neutrons in the deuterium atoms creates a predictable and significant mass shift. The mass spectrometer can easily distinguish between the analyte (Larotrectinib) and the internal standard (Larotrectinib-d7) based on their different masses, allowing for independent quantification of each.
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Minimizing Differential Matrix Effects: Because the analyte and the IS co-elute and have the same ionization efficiency, any signal suppression or enhancement caused by the biological matrix (e.g., plasma, tissue homogenate) affects both compounds equally. The ratio of the analyte signal to the IS signal therefore remains constant, correcting for these variations and ensuring high accuracy and precision.
The use of Larotrectinib-d7 is a self-validating system; its consistent behavior relative to the analyte provides confidence in the final quantitative result, a cornerstone of regulatory-compliant method development.[9][10]
PART 3: Larotrectinib's Mechanism of Action: Targeting the Oncogenic Driver
To develop effective assays, one must understand the drug's biological target. Larotrectinib is a potent, ATP-competitive inhibitor of the TRK family of receptor tyrosine kinases: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][7][11]
In normal physiology, these receptors are critical for the development and function of the nervous system.[12][13] They are activated by neurotrophins, leading to receptor dimerization and autophosphorylation, which in turn activates key downstream signaling pathways promoting cell survival and proliferation, such as:
-
RAS/MAPK Pathway: Primarily involved in cell proliferation and growth.[3][13]
-
PI3K/AKT Pathway: A central regulator of cell survival, preventing apoptosis.[3][13]
Oncogenesis occurs when chromosomal rearrangements lead to the fusion of an NTRK gene with an unrelated partner gene.[3][13] The resulting chimeric TRK fusion protein contains a dimerization domain from the partner gene, leading to constitutive, ligand-independent dimerization and activation of the TRK kinase domain.[13][14] This constant "on" signal drives unchecked cell proliferation and survival, acting as the primary oncogenic driver.[11]
Larotrectinib selectively binds to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[2][11] This effectively shuts down the oncogenic signaling cascade, leading to tumor growth inhibition and apoptosis in NTRK fusion-positive cancers.[7]
Caption: Larotrectinib inhibits both normal and oncogenic TRK signaling.
PART 4: Experimental Protocol: Quantification of Larotrectinib in Plasma
This section provides a representative step-by-step protocol for the quantification of Larotrectinib in mice or human plasma using LC-MS/MS with Larotrectinib-d7 as the internal standard. This methodology is synthesized from validated approaches in the scientific literature.[9][15][16]
Workflow Overview
Caption: Standard workflow for Larotrectinib quantification using an internal standard.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
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Larotrectinib reference standard
-
Larotrectinib-d7 (Internal Standard)
-
Control (blank) human or mouse plasma
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium Acetate (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Causality: Accurate stock solutions are paramount for a valid calibration curve.
-
Prepare a 1 mg/mL stock solution of Larotrectinib and Larotrectinib-d7 in a suitable organic solvent (e.g., DMSO or Methanol).
-
From these stocks, prepare serial dilutions in 50:50 acetonitrile:water to create working solutions for the calibration curve (e.g., ranging from 5 ng/mL to 5000 ng/mL) and quality control (QC) samples.[15][16]
-
Prepare a single working solution of Larotrectinib-d7 (e.g., 50 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Causality: Proteins in plasma interfere with chromatography and mass spectrometry. Precipitation is a rapid and effective method to remove the majority of them.[9][15]
-
Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Larotrectinib-d7 internal standard working solution to every tube (except double blanks) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
Causality: Chromatographic conditions are optimized to separate the analyte from matrix components and ensure a sharp, symmetrical peak shape for sensitive detection.
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is typically effective (e.g., Acquity BEH C18).[15]
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution starting with high aqueous phase and ramping up the organic phase is used to elute the compound. (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 - 0.8 mL/min.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions (Example):
-
Larotrectinib: Q1: 429.1 m/z -> Q3: 342.1 m/z
-
Larotrectinib-d7: Q1: 436.1 m/z -> Q3: 349.1 m/z (Note: Exact transitions must be optimized on the specific instrument used).
-
5. Data Analysis:
-
Causality: The ratio of the analyte peak area to the IS peak area corrects for variability.
-
Integrate the peak areas for both the Larotrectinib and Larotrectinib-d7 MRM transitions.
-
Calculate the peak area ratio (Larotrectinib Area / Larotrectinib-d7 Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrator samples.
-
Determine the concentration of unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
References
-
American Health & Drug Benefits. (2019). Vitrakvi (Larotrectinib) First TRK Inhibitor Approved by the FDA for Solid Tumors Based on a Genetic Mutation. [Link]
-
Coyne, J., et al. (2020). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. J Pediatr Hematol Oncol. [Link]
-
PubChem. Larotrectinib. National Center for Biotechnology Information. [Link]
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Dr.Oracle. (2026). What is the mechanism of action of larotrectinib?. [Link]
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National Cancer Institute. Larotrectinib (VITRAKVI®). Division of Cancer Treatment and Diagnosis. [Link]
-
Axios Research. Larotrectinib Impurity 7 - CAS - 1223404-68-9. [Link]
-
Attwa, M. W., et al. (2020). Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study. Drug Research. [Link]
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Amatu, A., et al. (2019). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology. [Link]
-
Al-Ghobashy, M. A., et al. (2020). Metabolic Stability Assessment of Larotrectinib Using Liquid Chromatography Tandem Mass Spectrometry. Infectious Diseases and Therapy. [Link]
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Al-Ghobashy, M. A., et al. (2020). Metabolic Stability Assessment of Larotrectinib Using Liquid Chromatography Tandem Mass Spectrometry. Taylor & Francis Online. [Link]
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PubMed. (2020). Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. larotrectinib | Ligand page. [Link]
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Cocco, E., et al. (2019). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. Annals of Oncology. [Link]
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OncLive. NTRK fusions - Biomarker Consortium. [Link]
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Mousa, S. A., et al. (2018). Emerging Targeted Therapy for Tumors with NTRK Fusion Proteins. Molecular Cancer Therapeutics. [Link]
-
ResearchGate. (2025). Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study | Request PDF. [Link]
-
U.S. Food & Drug Administration. (n.d.). Reference ID: 5568353. [Link]
-
Wikipedia. Larotrectinib. [Link]
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Frontiers. (2020). NTRK Fusions and TRK Inhibitors: Potential Targeted Therapies for Adult Glioblastoma. [Link]
-
European Medicines Agency. Vitrakvi, INN-larotrectinib. [Link]
-
American Chemical Society. (2019). Larotrectinib. [Link]
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